molecular formula C12H10F13NO4S B1595919 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester CAS No. 67584-57-0

2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester

Cat. No. B1595919
CAS RN: 67584-57-0
M. Wt: 511.26 g/mol
InChI Key: HLKZFXXWGVPYAY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester, also known as MTFMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorinated ester, which makes it highly lipophilic and hydrophobic. MTFMA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has a unique mechanism of action due to its lipophilic and hydrophobic properties. 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester can penetrate cell membranes and interact with proteins that are located on the cell membrane. This interaction can lead to changes in protein conformation and function, which can have downstream effects on cellular signaling pathways.

Biochemical And Physiological Effects

2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester can reduce the severity of inflammation in animal models of arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester in lab experiments is its lipophilic and hydrophobic properties, which make it an excellent tool for studying protein-lipid interactions. However, one of the limitations of using 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is its potential toxicity. 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester. One potential direction is to develop new drug delivery systems using 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester as a carrier molecule. Another potential direction is to study the effects of 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester on cellular signaling pathways in more detail. Finally, researchers could investigate the potential use of 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is a unique chemical compound that has gained significant attention in scientific research. Its lipophilic and hydrophobic properties make it an excellent tool for studying protein-lipid interactions, and it has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. While there are limitations to its use, there are several promising future directions for research involving 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester.

Scientific Research Applications

2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has been used as a tool to study protein-lipid interactions. In pharmacology, 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has been used to develop drug delivery systems for various drugs. In medicinal chemistry, 2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has been used to design new drugs with improved pharmacokinetic properties.

properties

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F13NO4S/c1-3-6(27)30-5-4-26(2)31(28,29)12(24,25)10(19,20)8(15,16)7(13,14)9(17,18)11(21,22)23/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKZFXXWGVPYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13SO2N(CH3)CH2CH2OC(O)CH=CH2, C12H10F13NO4S
Record name 2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7070509
Record name [N-Methylperfluorohexane-1-sulfonamide]ethyl acrylate
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Molecular Weight

511.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester

CAS RN

67584-57-0
Record name 2-[Methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl 2-propenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-(methyl((1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl)amino)ethyl ester
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Record name 2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)sulfonyl]amino]ethyl ester
Source EPA Chemicals under the TSCA
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Record name [N-Methylperfluorohexane-1-sulfonamide]ethyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[methyl[(tridecafluorohexyl)sulphonyl]amino]ethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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